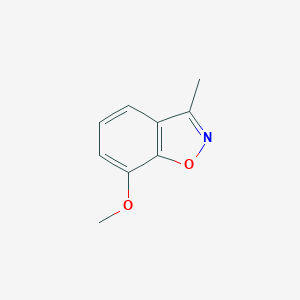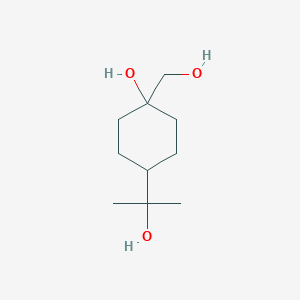
1-(Hydroxymethyl)-4-(2-hydroxypropan-2-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxymethyl)-4-(2-hydroxypropan-2-yl)cyclohexan-1-ol, also known as HMPCC, is a chemical compound with potential applications in scientific research. This compound is a derivative of cyclohexanol and has a hydroxymethyl group attached to one of its carbons. HMPCC has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Synthesis
Palladium-catalyzed synthesis methods involving compounds similar to 1-(Hydroxymethyl)-4-(2-hydroxypropan-2-yl)cyclohexan-1-ol have been developed. These methods allow for oxidative cyclization and alkoxycarbonylation of certain compounds, highlighting the use of such chemicals in complex organic synthesis processes (Gabriele et al., 2000).
Chiral Intermediates for Natural Products
Researchers have developed a facile approach to creating chiral intermediates for fused cyclopentanoid natural products. This involves starting from cycloalkanones and utilizing key steps like Rupe and Claisen orthoester rearrangements, demonstrating the significance of these types of compounds in synthesizing complex molecular structures (Zulfiqar & Malik, 2001).
Conformational Study of Cyclohexane Nucleosides
A study on the synthesis and conformation of cyclohexane nucleosides, which share structural similarities with 1-(Hydroxymethyl)-4-(2-hydroxypropan-2-yl)cyclohexan-1-ol, reveals insights into the conformation of these nucleosides. Despite their lack of antiviral activity, the research provides valuable information on the structural aspects of such compounds (Maurinsh et al., 1997).
Crystal Structure Studies
Crystal structure studies of compounds similar to 1-(Hydroxymethyl)-4-(2-hydroxypropan-2-yl)cyclohexan-1-ol provide insights into their molecular conformation. This information is crucial for understanding the physical and chemical properties of these compounds and their potential applications in various fields of research (Kavitha et al., 2006).
Resin Synthesis from Epoxypropyl Methacrylate
Studies on the suspension copolymerization of 2,3-epoxypropyl methacrylate and derivatives demonstrate the potential of these compounds in creating high-surface-area resins. Such resins have numerous applications in material science and engineering (Verweij & Sherrington, 1991).
Eigenschaften
CAS-Nummer |
145385-69-9 |
|---|---|
Produktname |
1-(Hydroxymethyl)-4-(2-hydroxypropan-2-yl)cyclohexan-1-ol |
Molekularformel |
C10H20O3 |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
1-(hydroxymethyl)-4-(2-hydroxypropan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H20O3/c1-9(2,12)8-3-5-10(13,7-11)6-4-8/h8,11-13H,3-7H2,1-2H3 |
InChI-Schlüssel |
TVWCVYDBLMOUAI-UHFFFAOYSA-N |
SMILES |
CC(C)(C1CCC(CC1)(CO)O)O |
Kanonische SMILES |
CC(C)(C1CCC(CC1)(CO)O)O |
melting_point |
137-139°C |
Andere CAS-Nummern |
145385-69-9 154843-72-8 |
Physikalische Beschreibung |
Solid |
Synonyme |
4-menthane-1,7,8-triol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



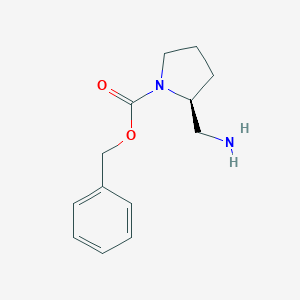
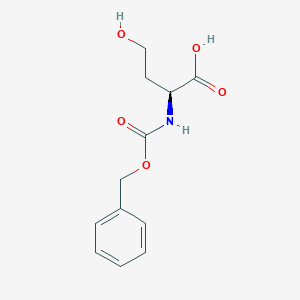
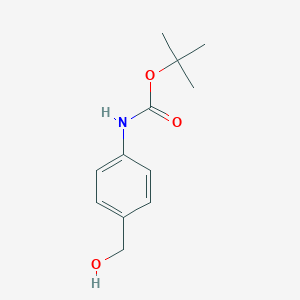

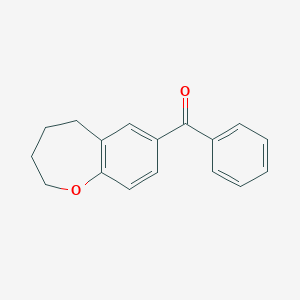
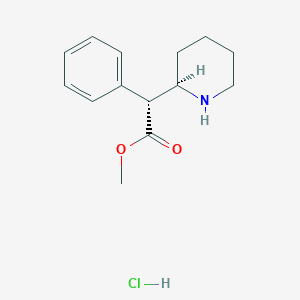
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)
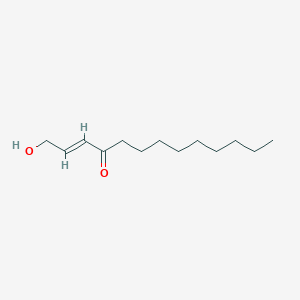
![{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid](/img/structure/B120078.png)
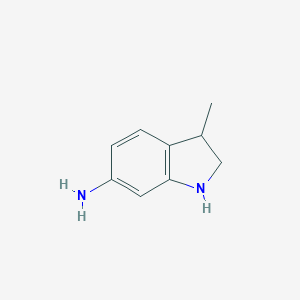
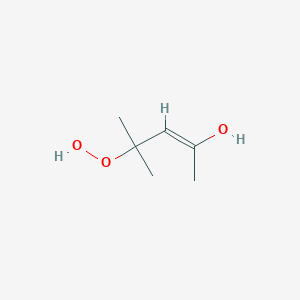
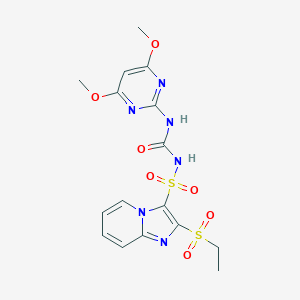
![7-chloro-5-o-tolyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one](/img/structure/B120095.png)
